molecular formula C6H6ClNO3S2 B7819309 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 138890-89-8

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B7819309
CAS No.: 138890-89-8
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide (CAS RN: 160982-16-1) is a chiral, high-purity chemical intermediate of significant importance to medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic building block in the preparation of brinzolamide [B4258], a specific carbonic anhydrase II (CA-II) inhibitor used in ophthalmic treatments . The compound has a molecular weight of 239.69 and a melting point of approximately 130 °C . It is characterized by its specific rotation, [α]20/D = -5° (C=1, Methanol), confirming its (S)-enantiomer configuration, which is critical for its biological activity and application in enantioselective synthesis . This white to almost white crystalline powder is specified with a high purity of >98.0% as determined by HPLC and neutralization titration, ensuring reliable and reproducible research outcomes . For research and development purposes only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471786
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-16-1, 138890-89-8
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chlorination and Cyclization of Thiophene Precursors

The synthesis begins with functionalized thiophene derivatives, where chlorination at the 6-position is achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide. For example, 3-[2-(3-methoxypropyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide undergoes regioselective chlorination at −40°C in tetrahydrofuran (THF) with n-butyllithium, yielding 6-chloro intermediates. Cyclization is then performed under alkaline conditions (sodium methoxide or potassium tert-butoxide) to form the thiazine ring. A critical improvement involves substituting sodium methoxide with magnesium methoxide, which reduces side reactions and increases yields from 65% to 92%.

Table 1: Cyclization Conditions and Yields

Cyclizing AgentSolventTemperature (°C)Yield (%)
Sodium methoxideMeOH2565
Magnesium methoxideEtOH2592
Potassium tert-butoxideTHF0–1085

Stereoselective Reduction for (S)-Enantiomer Synthesis

Optimized Methodologies for Scalability

Magnesium Alkoxide-Mediated Cyclization

Replacing traditional sodium-based alkoxides with magnesium methoxide in ethanol solvent significantly enhances reaction efficiency. This modification mitigates over-sulfonation and epimerization, enabling a 99% yield of 6-chloro-2,3-dihydro-4H-thieno[3,2-e]thiazine-4-ketone-1,1-dioxide (Table 1). The mechanism involves milder basicity, which preserves the integrity of acid-sensitive functional groups.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H-NMR and LC-MS data validate key intermediates and the final product:

  • Intermediate 9 (X = Cl) : δ 7.59 (s, 1H), 4.50 (s, 2H), 3.18 (s, 3H).

  • Final Product : [M+H]+ = 310, δ 7.77 (s, 1H), 4.54 (s, 2H), 3.3–3.1 (m, 7H).

Table 2: Analytical Data for Key Compounds

CompoundLC-MS [M+H]+1H-NMR (δ, ppm)Yield (%)
Intermediate 93547.40 (s), 4.19 (m)99
Final Product3107.77 (s), 4.54 (s)99

Challenges and Mitigation Strategies

Enantiomeric Excess Limitations

The initial stereoselective reduction step achieves only 92% ee, necessitating additional resolution steps. Chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) improves ee to >99% but increases production costs.

Byproduct Formation During Cyclization

Side reactions, such as over-alkylation at the 3-methoxypropyl group, are minimized by controlling reaction temperature (0–10°C) and using stoichiometric magnesium methoxide.

Comparative Analysis of Synthetic Routes

Route A (Patent CN102056914A) :

  • Steps : Chlorination → Cyclization → Stereoselective reduction → Sulfonamide introduction.

  • Advantages : High modularity for derivative synthesis.

  • Disadvantages : Low enantioselectivity (92% ee).

Route B (Patent WO2005016937A1) :

  • Steps : Pre-cyclization functionalization → Magnesium alkoxide cyclization.

  • Advantages : Scalable with 99% yield.

  • Disadvantages : Limited stereochemical control.

Industrial-Scale Considerations

  • Solvent Recovery : Tetrahydrofuran (THF) and ethanol are recycled via vacuum distillation, reducing waste.

  • Catalyst Reusability : Chiral oxazaborolidines are recovered with 85% efficiency after three cycles .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienothiadiazine dioxides are a class of heterocyclic compounds with diverse pharmacological activities. Below is a detailed comparison of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[...] 1,1-dioxide with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Bioactivity/Application Safety Profile
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[...] 1,1-dioxide 6-Cl, 4-OH, 1,1-dioxide 239.70 Not reported 0.135 Research (potential AMPAR/KAR modulation) H302, H315, H319, H335
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) 4-Allyl, 6-Cl, 1,1-dioxide 291.77 85–86 Not reported AMPAR/KAR modulator Not reported
4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[...] 1,1-dioxide (28) 4-Allyl, 2-Me, 6-Cl, 1,1-dioxide 305.80 90–92 Not reported AMPAR/KAR modulator Not reported
6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[...] 1,1-dioxide (32) 4-Cyclopropyl, 6-Cl, 1,1-dioxide 264.75 168–170 Not reported Enhanced AMPAR activity Not reported
Brinzolamide (R-configuration) 4-Ethylamino, 2-(3-methoxypropyl), 6-sulfonamide, 1,1-dioxide 383.51 Not reported 0.0144 Carbonic anhydrase inhibitor (glaucoma) H302, H315, H319
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[...]-6-sulfonamide 1,1-dioxide 4-OH, 2-(3-methoxypropyl), 6-sulfonamide, 1,1-dioxide 356.43 Not reported Not reported Research (brinzolamide impurity) Not reported

Key Differences and Insights

Substituent Effects on Bioactivity :

  • The 4-cyclopropyl substituent in compound 32 enhances AMPA receptor (AMPAR) potentiator activity compared to ethyl or allyl groups, as cyclopropane’s rigid structure improves binding affinity .
  • Brinzolamide ’s 6-sulfonamide group confers potent carbonic anhydrase II inhibition (IC₅₀: 3.19 nM), whereas the hydroxyl group in the target compound limits this activity .

Stereochemical Influence :

  • The (S)-configuration in the target compound is critical for its chiral recognition in receptor binding, contrasting with brinzolamide’s (R)-configuration , which is essential for its therapeutic efficacy .

Solubility and Pharmacokinetics :

  • The target compound’s solubility (0.135 mg/mL) is higher than brinzolamide’s (0.0144 mg/mL), likely due to the hydroxyl group’s polarity versus brinzolamide’s lipophilic sulfonamide .

Safety Profiles :

  • Both the target compound and brinzolamide share H302/H315/H319 hazards, but the former’s H335 warning highlights additional respiratory risks, possibly due to volatile byproducts during synthesis .

Synthetic Complexity: The target compound requires stereoselective reduction (e.g., NaBH₄ in isopropanol) , whereas brinzolamide involves multi-step sulfonamide functionalization .

Biological Activity

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS No. 160982-16-1) is a compound belonging to the thiazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C₆H₆ClNO₃S₂ with a molecular weight of 239.70 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₆ClNO₃S₂
Molecular Weight239.70 g/mol
Boiling PointNot specified
Purity≥98%
Storage ConditionsCool and dark place

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticonvulsant Effects

In animal models, compounds similar to (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine have shown promising anticonvulsant activity. For instance, in a study involving mice subjected to chemically induced seizures, thiazine derivatives reduced seizure frequency and duration significantly . This suggests that the compound may interact with neurotransmitter systems involved in seizure modulation.

Anticancer Activity

Thiazine derivatives have been investigated for their anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to inhibit cell proliferation and induce cell cycle arrest at specific phases . Further investigation into the mechanism of action revealed that it may activate intrinsic apoptotic pathways.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of Neurotransmitter Systems : Its anticonvulsant effects could be attributed to modulation of GABAergic and glutamatergic pathways.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
  • Anticonvulsant Study : In a controlled trial using a mouse model for epilepsy, the administration of the compound significantly reduced seizure episodes compared to the control group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.